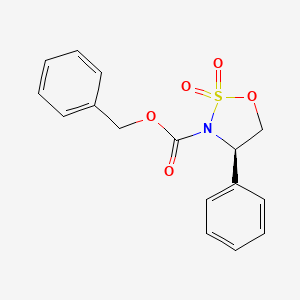![molecular formula C34H47F4N9O7S3 B12284962 3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)
3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes azido, tetrafluorobenzoyl, biotinamidocaproyl, lysinyl, and disulfide groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the azido and tetrafluorobenzoyl intermediates, followed by their coupling with biotinamidocaproyl and lysinyl groups. The final step involves the formation of the disulfide bond under controlled conditions to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and efficiency, with careful monitoring of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for the reduction of the azido group, and oxidizing agents like hydrogen peroxide for the oxidation of the disulfide bond. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions include amines from the reduction of the azido group, sulfonic acids from the oxidation of the disulfide bond, and various substituted benzoyl derivatives from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the biotinamidocaproyl group can bind to biotin-binding proteins. The disulfide bond can undergo redox reactions, making the compound useful in redox biology studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic manufacturing.
Uniqueness
2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide is unique due to its multifunctional groups, which allow it to participate in a variety of chemical reactions and interactions. This versatility makes it a valuable tool in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C34H47F4N9O7S3 |
|---|---|
Poids moléculaire |
866.0 g/mol |
Nom IUPAC |
3-[2-[[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C34H47F4N9O7S3/c35-26-25(27(36)29(38)31(28(26)37)46-47-39)33(53)43-19(32(52)42-15-17-57-56-16-12-24(50)51)8-5-7-14-41-22(48)10-2-1-6-13-40-23(49)11-4-3-9-21-30-20(18-55-21)44-34(54)45-30/h19-21,30H,1-18H2,(H,40,49)(H,41,48)(H,42,52)(H,43,53)(H,50,51)(H2,44,45,54) |
Clé InChI |
XZNRURXPARSEIP-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)

![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)

![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)

![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)




